

An In-Depth Technical Guide to 2-Phenylpropanamide (CAS Number: 1125-70-8)

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Compound of Interest

Compound Name: 2-Phenylpropanamide

Cat. No.: B1200545

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Abstract

2-Phenylpropanamide, with the CAS number 1125-70-8, is an organic compound that has garnered interest in various scientific fields for its diverse biological activities. Structurally, it is an amide derivative of 2-phenylpropanoic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an exploration of its biological functions, including its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. The guide also includes detailed experimental protocols for its synthesis and for the evaluation of its biological activities, along with a summary of its safety profile.

Chemical and Physical Properties

2-Phenylpropanamide is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1125-70-8	
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
IUPAC Name	2-phenylpropanamide	
Synonyms	Hydratropamide, 2-phenylpropionamide, α-Methylbenzeneacetamide	[1]
Appearance	White to off-white solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as ethanol and methanol.	
pKa	Not available	

Synthesis of 2-Phenylpropanamide

Several synthetic routes for the preparation of **2-Phenylpropanamide** have been reported. The most common methods are detailed below.

Synthesis via Acyl Chloride Aminolysis

This is a direct method involving the reaction of 2-phenylpropanoyl chloride with ammonia.

Experimental Protocol:

- **Preparation of 2-Phenylpropanoyl Chloride:** To a solution of 2-phenylpropanoic acid in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-phenylpropanoyl chloride.

- **Amidation:** The crude 2-phenylpropanoyl chloride is dissolved in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran. The solution is cooled to 0 °C, and an excess of aqueous ammonia or ammonia gas is passed through the solution with vigorous stirring. The reaction is typically exothermic.
- **Work-up and Purification:** After the reaction is complete, the resulting mixture is filtered to remove ammonium chloride precipitate. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude **2-phenylpropanamide** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Synthesis via Hofmann Rearrangement

This method involves the conversion of a primary amide to a primary amine with one less carbon atom, however, it can be adapted for the synthesis of the amide itself from a suitable precursor. A more relevant application of this reaction in the context of **2-phenylpropanamide** is its conversion to 1-phenylethylamine.

Experimental Protocol for Conversion to 1-Phenylethylamine:

- A solution of **2-phenylpropanamide** in an aqueous solution of sodium hydroxide is prepared.
- The solution is cooled, and a solution of bromine in sodium hydroxide is added dropwise with stirring, maintaining a low temperature.
- The reaction mixture is then gently warmed to facilitate the rearrangement.
- After the reaction is complete, the resulting 1-phenylethylamine can be extracted with an organic solvent and purified.^[2]

Reduction to 2-Phenylpropanamine

2-Phenylpropanamide can be reduced to the corresponding amine, 2-phenylpropanamine.

Experimental Protocol:

- To a suspension of lithium aluminum hydride (LiAlH_4) in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere, a solution of **2-phenylpropanamide** in the same solvent is added dropwise at 0 °C.
- The reaction mixture is then stirred at room temperature or refluxed for several hours until the reaction is complete.
- The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
- The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give 2-phenylpropanamine.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Biological Activities and Experimental Protocols

2-Phenylpropanamide has been reported to exhibit a range of biological activities. Detailed experimental protocols to assess these activities are provided below.

Anti-inflammatory Activity

The anti-inflammatory potential of **2-phenylpropanamide** can be evaluated through its ability to inhibit the production of pro-inflammatory mediators. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
- **Cell Treatment:** Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of **2-phenylpropanamide** for 1 hour.
- **Stimulation:** Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
- **Nitric Oxide Measurement (Griess Assay):** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the cell supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid

and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

- **Data Analysis:** The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition

The inhibitory effect of **2-phenylpropanamide** on acetylcholinesterase can be determined using the Ellman's method.

Experimental Protocol: Ellman's Assay

- **Reagents:** Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase (AChE) enzyme are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- **Assay Procedure:** In a 96-well plate, add the buffer, different concentrations of **2-phenylpropanamide**, and the AChE enzyme. The mixture is incubated for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
- **Reaction Initiation:** The reaction is initiated by the addition of DTNB and ATCI.
- **Measurement:** The absorbance is measured kinetically at 412 nm for a few minutes. The rate of the reaction is determined from the slope of the absorbance versus time plot.
- **Data Analysis:** The percentage inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

Metalloproteinase (MMP) Inhibition

The inhibitory activity of **2-phenylpropanamide** against metalloproteinases, such as MMP-2 and MMP-9, can be assessed using gelatin zymography.

Experimental Protocol: Gelatin Zymography

- **Sample Preparation:** Conditioned media from cultured cells (e.g., HT1080 fibrosarcoma cells, which secrete MMPs) treated with or without **2-phenylpropanamide** are collected.
- **Electrophoresis:** The samples are mixed with a non-reducing sample buffer and subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
- **Enzyme Renaturation and Development:** After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37 °C for 12-24 hours. During this incubation, the MMPs digest the gelatin in the gel.
- **Staining and Visualization:** The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
- **Data Analysis:** The intensity of the clear bands is quantified using densitometry. A decrease in the intensity of the bands in the presence of **2-phenylpropanamide** indicates inhibition of MMP activity.^{[6][7][8][9][10]}

Antioxidant Activity

The free radical scavenging activity of **2-phenylpropanamide** can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

- **Reagent Preparation:** A stock solution of DPPH in methanol is prepared.
- **Assay Procedure:** In a 96-well plate, various concentrations of **2-phenylpropanamide** are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
- **Incubation:** The plate is incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by **2-phenylpropanamide** results in a decrease in absorbance.

- **Data Analysis:** The percentage of radical scavenging activity is calculated using the formula: $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by **2-phenylpropanamide** are limited, its reported biological activities suggest potential interactions with key cellular signaling cascades.

NF-κB Signaling Pathway

The anti-inflammatory effects of **2-phenylpropanamide**, particularly the inhibition of pro-inflammatory mediators like NO, suggest a potential role in modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Caption: Potential inhibition of the NF-κB signaling pathway by **2-Phenylpropanamide**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that **2-phenylpropanamide** may exert some of its biological effects through the modulation of MAPK cascades such as ERK, JNK, and p38.[\[11\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Caption: Potential modulation of the MAPK signaling pathway by **2-Phenylpropanamide**.

Safety and Toxicology

The safety profile of **2-phenylpropanamide** is not extensively documented in publicly available literature. Acute toxicity studies are essential to determine the lethal dose 50 (LD₅₀) and to identify potential target organs of toxicity.

General Protocol for Acute Oral Toxicity Study (Following OECD Guideline 425):

- **Animals:** Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

- **Housing and Acclimatization:** Animals are housed in appropriate conditions and acclimatized to the laboratory environment before the study.
- **Dosing:** The test substance is administered orally by gavage. The study typically starts with a dose at a level expected to be moderately toxic.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Data Analysis:** The LD₅₀ is calculated using appropriate statistical methods.

While a specific oral LD₅₀ for **2-phenylpropanamide** is not readily available, for a structurally related compound, N,N-diethylphenylacetamide (DEPA), the oral LD₅₀ in male mice and rats was reported to be 900 mg/kg and 825 mg/kg, respectively.[21] Another related compound, felbamate (2-phenyl-1,3-propanediol dicarbamate), showed mortality after intraperitoneal but not oral administration in acute toxicity studies.[22] These values for related compounds suggest that **2-phenylpropanamide** may have moderate acute toxicity. However, specific studies on **2-phenylpropanamide** are required to establish a definitive safety profile.[23][24][25][26][27][28]

Conclusion

2-Phenylpropanamide is a compound with a spectrum of interesting biological activities that warrant further investigation. The synthetic methods are well-established, allowing for its preparation for research purposes. The provided experimental protocols offer a framework for the systematic evaluation of its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. Future studies should focus on elucidating the precise mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK, and on establishing a comprehensive toxicological profile. Such research will be crucial for determining the potential of **2-phenylpropanamide** and its derivatives as leads for drug development.

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